Cas no 1353977-43-1 (Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester)
![Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1353977-43-1x500.png)
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
- tert-Butyl ethyl((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)carbamate
- (S)-tert-Butyl ethyl((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)carbamate
- AM94209
- ethyl [1-(2-hydroxyethyl)pyrrolidin-2-ylmethyl]carbamic acid tert-butyl ester
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- インチ: 1S/C14H28N2O3/c1-5-15(13(18)19-14(2,3)4)11-12-7-6-8-16(12)9-10-17/h12,17H,5-11H2,1-4H3
- InChIKey: ZTQBDYBNQBZWRD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N(CC)CC1CCCN1CCO)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 289
- トポロジー分子極性表面積: 53
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 083077-500mg |
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester |
1353977-43-1 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM497525-1g |
tert-Butylethyl((1-(2-hydroxyethyl)pyrrolidin-2-yl)methyl)carbamate |
1353977-43-1 | 97% | 1g |
$1378 | 2023-01-01 |
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl esterに関する追加情報
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: A Comprehensive Overview
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester, with the CAS number 1353977-43-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyrrolidine ring, a hydroxethyl group, and a tert-butyl ester moiety. These structural elements contribute to its potential biological activity and make it a valuable tool for researchers exploring novel therapeutic agents.
The pyrrolidine core of this molecule is a five-membered nitrogen-containing ring, which is commonly found in various bioactive compounds. The presence of the hydroxethyl group introduces hydrophilic properties, potentially enhancing the compound's solubility and bioavailability. Additionally, the tert-butyl ester group serves as a protecting group for the carbamic acid moiety, which can be cleaved under specific conditions to release the active carboxylic acid derivative. This feature makes the compound versatile for use in drug delivery systems and controlled-release applications.
Recent studies have highlighted the potential of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester in targeting various biological pathways. For instance, research published in 2023 demonstrated its ability to modulate enzyme activity in vitro, suggesting its potential as a lead compound for enzyme inhibitors. Furthermore, preclinical studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines, making it a promising candidate for anticancer drug development.
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of functional groups to achieve the desired stereochemistry. The use of advanced purification techniques ensures high purity and consistency in the final product, which is critical for its application in biomedical research.
In terms of pharmacokinetics, this compound has been shown to exhibit favorable absorption profiles in animal models. Studies conducted in 2023 revealed that oral administration leads to rapid systemic distribution, with significant concentrations observed in target tissues. However, further research is required to fully characterize its metabolism and excretion pathways, which are essential for determining its suitability as an oral therapeutic agent.
One of the most exciting developments involving Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is its application in targeted drug delivery systems. Researchers have explored its use as a carrier molecule for delivering therapeutic agents to specific cellular compartments. For example, recent experiments demonstrated that this compound can act as a vehicle for delivering anticancer drugs to mitochondria, enhancing their efficacy while minimizing systemic toxicity.
From an environmental perspective, the ecological impact of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester has also been studied. Preliminary data indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its potential to accumulate in aquatic ecosystems. These findings are particularly relevant for industries involved in pharmaceutical manufacturing, as they highlight the importance of sustainable practices in compound development.
In conclusion, Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS No: 1353977-43-1) represents a versatile and promising compound with applications spanning medicinal chemistry, pharmacology, and drug delivery systems. Its unique structural features and biological activity make it a valuable tool for researchers seeking novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern medicine.
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